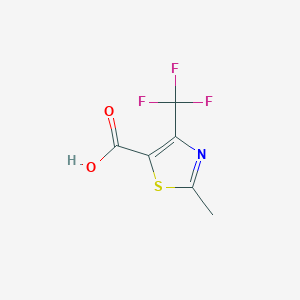

2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2S/c1-2-10-4(6(7,8)9)3(13-2)5(11)12/h1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REKJPVUFKQYMHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363346 | |

| Record name | 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117724-63-7 | |

| Record name | 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prevalent synthesis pathways for 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, a key building block in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group imparts unique properties such as enhanced metabolic stability, making this heterocyclic compound a valuable scaffold in medicinal chemistry.

Introduction

This compound (C₆H₄F₃NO₂S) is a white to off-white crystalline solid.[1] Its structure, featuring a five-membered thiazole ring with methyl, trifluoromethyl, and carboxylic acid substituents, makes it a crucial intermediate in the synthesis of various bioactive molecules, notably the fungicide thifluzamide.[2][3] The most common and industrially significant method for its preparation is a variation of the Hantzsch thiazole synthesis. This approach involves three primary stages: the halogenation of a β-ketoester, the cyclization with a thioamide, and the subsequent hydrolysis of the resulting ester.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₆H₄F₃NO₂S | [4][5] |

| Molecular Weight | 211.16 g/mol | [4][5] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 186-187 °C | |

| Boiling Point | 285.5 ± 40.0 °C (Predicted) | [4] |

| Density | 1.570 g/cm³ (Predicted) | [4] |

| Solubility | Limited solubility in water; soluble in polar organic solvents like DMSO, methanol, and acetonitrile. | [1] |

| CAS Number | 117724-63-7 | [4][5] |

Core Synthesis Pathway: Hantzsch Thiazole Synthesis

The synthesis of this compound is predominantly achieved through a multi-step process, beginning with ethyl 4,4,4-trifluoroacetoacetate. The overall transformation is depicted below.

Caption: Overall synthetic scheme for this compound.

Step 1: α-Halogenation of Ethyl 4,4,4-trifluoroacetoacetate

The initial step involves the halogenation of ethyl 4,4,4-trifluoroacetoacetate at the α-position to produce an ethyl 2-halo-4,4,4-trifluoroacetoacetate intermediate. Common halogenating agents include sulfuryl chloride (for chlorination) and liquid bromine (for bromination).

Pathway 1A: Chlorination with Sulfuryl Chloride

This method utilizes sulfuryl chloride as the chlorinating agent. A notable advantage is the potential for a "one-pot" synthesis, proceeding directly to the cyclization step without isolating the chlorinated intermediate.

-

Experimental Protocol:

-

Add ethyl 4,4,4-trifluoroacetoacetate (e.g., 0.20 mol) to a reaction vessel and cool to between -15 °C and -12 °C.[6]

-

Slowly add sulfuryl chloride (e.g., 0.193-0.195 mol) dropwise over 2-3 hours, maintaining the temperature between -15 °C and -8 °C.[6]

-

After the addition is complete, allow the mixture to slowly warm to 8-15 °C.[6]

-

The resulting ethyl 2-chloro-4,4,4-trifluoroacetoacetate can be used in the next step directly or after removing residual gases under reduced pressure.[6][7]

-

Pathway 1B: Bromination with Liquid Bromine

An alternative approach employs liquid bromine for the halogenation. This method may result in the formation of a di-brominated byproduct.

-

Experimental Protocol:

-

To a solution of ethyl trifluoroacetoacetate (1.0 mol) in dichloromethane (300 ml), add liquid bromine (1.2 mol) at room temperature.[3]

-

Stir the reaction mixture at room temperature for approximately 10 hours.[3]

-

Upon completion, wash the reaction solution with saturated sodium bicarbonate solution and then with saturated brine until neutral.[3]

-

The organic layer containing a mixture of ethyl 2-bromotrifluoroacetoacetate and a small amount of the 2,2-dibromo byproduct is then concentrated. The crude product can often be used in the subsequent cyclization without further purification.[3][8]

-

A key challenge in the halogenation step is the potential for the formation of di-halogenated byproducts, such as ethyl 2,2-dichloro- or 2,2-dibromo-trifluoroacetoacetate. These byproducts are unable to undergo the subsequent cyclization reaction, which can lower the overall yield and utilization of the starting material.[8]

Step 2: Cyclization to form the Thiazole Ring

The second stage is the core Hantzsch thiazole synthesis, where the α-halo-β-ketoester intermediate reacts with thioacetamide to form the ethyl ester of the target molecule.

Caption: Simplified mechanism of the Hantzsch thiazole cyclization step.

-

Experimental Protocol (One-Pot from Chlorination):

-

To the crude ethyl 2-chloro-4,4,4-trifluoroacetoacetate from Step 1A, add absolute ethanol.

-

Add thioacetamide (e.g., 0.21 mol) in portions, keeping the temperature below 30 °C.

-

Heat the mixture to reflux and maintain for approximately 4 hours.

-

The reaction mixture now contains ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate and is ready for hydrolysis.[6]

-

-

Experimental Protocol (from Brominated Intermediate):

-

The crude mixture containing ethyl 2-bromotrifluoroacetoacetate is dissolved in an inert organic solvent.

-

Thioacetamide is added, and the mixture is reacted to form the thiazole ester.

-

The resulting product is then hydrolyzed.[3]

-

Step 3: Hydrolysis of the Ester

The final step is the saponification of the ethyl ester intermediate to yield the desired carboxylic acid.

-

Experimental Protocol:

-

To the reaction mixture from the cyclization step (or a solution of the isolated ester in a suitable solvent like ethyl acetate), add a 40% aqueous solution of sodium hydroxide (e.g., 50 g for 0.102 mol of ester) dropwise.[4]

-

Control the rate of addition to maintain the reaction temperature below 40 °C.[4]

-

After the addition, continue stirring for approximately 60 minutes.[4]

-

If starting from the one-pot method, distill off the ethanol.[6]

-

Dilute the remaining aqueous solution with water and then acidify to a pH of ≤ 2 with 10% hydrochloric acid, which will cause the product to precipitate.[4][6]

-

Filter the solid precipitate, wash it with 10% hydrochloric acid solution, and then dry it in a vacuum oven.[4]

-

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of this compound and its intermediates.

| Step | Halogenating Agent | Starting Materials | Product | Reported Yield | Purity | Reference |

| Halogenation | Liquid Bromine | Ethyl trifluoroacetoacetate | Ethyl 2-bromo/2,2-dibromotrifluoroacetoacetate mixture | 97.5% | - | [3] |

| Halogenation | Chlorine Gas | Ethyl trifluoroacetoacetate | Ethyl 2-chloro-4,4,4-trifluoroacetoacetate | 91.8-96.8% | 93-98% | [7] |

| Hydrolysis | - | Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate | This compound | 98.7% | 98.8% | [4] |

| Overall (One-Pot) | Sulfuryl Chloride | Ethyl trifluoroacetoacetate, Thioacetamide | This compound | 92.2-93.5% | 98.7-98.8% | [6] |

Conclusion

The Hantzsch thiazole synthesis provides a robust and high-yielding pathway to this compound. The choice of halogenating agent in the initial step offers some flexibility, with the sulfuryl chloride-based one-pot method presenting an efficient route for large-scale production by minimizing intermediate isolation steps. Careful control of reaction conditions, particularly temperature during halogenation and hydrolysis, is critical for maximizing yield and purity. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and professionals working on the synthesis of this important fluorinated building block.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chembk.com [chembk.com]

- 3. Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. This compound CAS#: 117724-63-7 [m.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]

- 7. CN103570533A - Preparation method of 2-chloro-4, 4, 4 trifluoroacetyl ethyl acetate - Google Patents [patents.google.com]

- 8. CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. This document outlines its chemical and physical characteristics, provides detailed experimental protocols for its synthesis, and includes a visual representation of the synthetic workflow.

Core Physicochemical Properties

This compound is a halogenated carboxylic acid derivative featuring a thiazole ring.[1] At room temperature, it typically appears as a white to light yellow or light orange crystalline solid.[1][2] The compound is stable under standard ambient conditions.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₄F₃NO₂S | [1][3] |

| Molecular Weight | 211.16 g/mol | [3][4] |

| Melting Point | 186-187 °C | [3] |

| 173 °C (decomposes) | [5] | |

| ~70-73 °C | [2] | |

| Boiling Point | 285.5 ± 40.0 °C (Predicted) | [3][6] |

| pKa | 1.97 ± 0.36 (Predicted) | [1] |

| Solubility | Limited solubility in water (32 g/L at 25°C) | [1] |

| Soluble in methanol | [3] | |

| Moderately soluble in dimethyl sulfoxide and acetonitrile | [1] | |

| Soluble in ethanol and chloroform | [2] | |

| Density | 1.570 g/cm³ | [3] |

| Appearance | White to light yellow to light orange powder to crystal | [1][5] |

Experimental Protocols

The synthesis of this compound is well-documented, with several methods reported. A common approach involves the hydrolysis of its corresponding ethyl ester.

Synthesis from Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (Method 1)

This procedure outlines the hydrolysis of ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate to yield the target carboxylic acid.

Materials:

-

Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate

-

Ethyl alcohol

-

Sodium hydroxide (NaOH)

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane

Procedure:

-

A solution of sodium hydroxide (9.62 g) in 200 ml of water is added to a cooled solution of methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate (0.12 mol) in 200 ml of ethyl alcohol.[4]

-

The resulting solution is heated at 358 K (85 °C) for 1.5 hours.[4]

-

Following the reaction, the ethyl alcohol is removed via evaporation.[4]

-

The remaining aqueous solution is diluted with 200 ml of water.[4]

-

The solution is then acidified to a pH of 1 with concentrated aqueous hydrochloric acid, leading to the precipitation of a solid.[4]

-

The solid material is filtered and subsequently washed twice with 100 ml of water and 100 ml of dichloromethane.[4]

-

The final product is dried in a vacuum oven to yield this compound.[4] This method has a reported yield of 85%.[4]

Synthesis from Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate (Method 2)

This alternative hydrolysis method utilizes ethyl acetate as the solvent.

Materials:

-

Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate (115 g, 0.102 mol)

-

Ethyl acetate

-

40% Sodium hydroxide solution (50 g)

-

10% Hydrochloric acid solution

Procedure:

-

Dissolve 115 g of ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate in ethyl acetate at room temperature in a reaction vessel.[3][7]

-

Slowly add 50 g of 40% sodium hydroxide solution dropwise, ensuring the reaction temperature remains below 40 °C.[3][7]

-

After the addition is complete, continue stirring and maintain the temperature for 60 minutes.[3][7]

-

Once the reaction is complete, separate the organic phase.[3][7]

-

Slowly add 10% hydrochloric acid solution to the organic phase to adjust the pH to ≤ 2, which will cause a large amount of solid to precipitate.[3][7]

-

Filter the precipitate and wash the filter cake twice with 10% hydrochloric acid solution.[3][7]

-

Dry the resulting solid in a vacuum oven to obtain 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid as a light yellow solid.[3][7] This process has a reported yield of 98.70% with a purity of 98.8%.[3][7]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via hydrolysis of its ethyl ester.

Caption: Synthesis workflow for this compound.

Biological Activity and Applications

This compound is primarily recognized as a crucial intermediate in the synthesis of the thiazole amide fungicide, thifluzamide.[8] Its trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals, often enhancing their biological activity.[9] While comprehensive toxicological studies are limited, available data suggest low to moderate acute toxicity.[1] It may cause mild irritation to the eyes, skin, and respiratory tract upon contact.[1]

References

- 1. Page loading... [wap.guidechem.com]

- 2. chembk.com [chembk.com]

- 3. This compound CAS#: 117724-63-7 [m.chemicalbook.com]

- 4. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid | 117724-63-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 2-methyl-4-(trifluoromethyl) Thiazole-5-carboxylic Acid Boiling Point: 285.5a At 760 Mmhg at Best Price in Tianjin | Jostrong (tianjin) Technology Co., Ltd [tradeindia.com]

- 7. This compound | 117724-63-7 [chemicalbook.com]

- 8. Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid - Eureka | Patsnap [eureka.patsnap.com]

- 9. Trifluoromethylation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid

CAS Number: 117724-63-7

This technical guide provides a comprehensive overview of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, a key intermediate in the synthesis of modern agrochemicals. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, and biological significance.

Physicochemical and Structural Data

This compound is a halogenated carboxylic acid derivative featuring a thiazole ring.[1] This heterocyclic compound exists as a white to off-white crystalline solid under ambient conditions.[1][2] Its structure incorporates a methyl group, a trifluoromethyl group, and a carboxylic acid functional group, which contribute to its specific reactivity and utility in chemical synthesis.[1][3] The trifluoromethyl group notably enhances the compound's lipophilicity, a factor that can influence its biological activity.[3] While sparingly soluble in water, it shows moderate solubility in polar organic solvents like dimethyl sulfoxide, methanol, and acetonitrile.[1]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 117724-63-7 | [4][5] |

| Molecular Formula | C₆H₄F₃NO₂S | [4][6][7] |

| Molecular Weight | 211.16 g/mol | [4][6][7] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Melting Point | 186-187 °C | [6][8] |

| Boiling Point | 285.5 ± 40.0 °C (Predicted) | [6] |

| Density | 1.570 g/cm³ (Predicted) | [6] |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | [4] |

| logP | 2.16852 | [4] |

Table 2: Crystallographic Data

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [9] |

| Space Group | P2₁/c | [9] |

| a | 4.961(1) Å | [9] |

| b | 15.682(3) Å | [9] |

| c | 10.632(2) Å | [9] |

| β | 90.35(3)° | [9] |

| Volume | 827.1(3) ų | [9] |

| Z | 4 | [9] |

Note: Spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are mentioned in various chemical supplier databases but were not publicly available in detail at the time of this review.

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through a multi-step process that typically involves the Hantzsch thiazole synthesis. This process generally starts with ethyl trifluoroacetoacetate, which undergoes chlorination, followed by cyclization with thioacetamide, and subsequent hydrolysis of the resulting ester.

Synthesis Workflow

Caption: General synthesis workflow for this compound.

Experimental Protocol: Hydrolysis of Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate

This protocol outlines the hydrolysis of the ester intermediate to yield the final carboxylic acid product.[6]

Materials:

-

Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate

-

Ethyl acetate

-

40% Sodium hydroxide solution

-

10% Hydrochloric acid solution

-

Reaction vessel with stirring and temperature control

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Dissolve 115 g (0.102 mol) of ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate in ethyl acetate at room temperature in a suitable reaction vessel.

-

Slowly add 50 g of 40% sodium hydroxide solution dropwise to the reaction mixture. Control the addition rate to maintain the internal temperature below 40 °C.[6]

-

After the addition is complete, continue stirring the mixture for 60 minutes, maintaining the temperature.[6]

-

Once the reaction is complete, separate the organic phase.

-

Slowly add 10% hydrochloric acid solution to the aqueous phase to adjust the pH to ≤ 2. A significant amount of solid precipitate should form.[6]

-

Filter the precipitate and wash the filter cake twice with a 10% hydrochloric acid solution.[6]

-

Dry the collected solid in a vacuum oven to yield 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid as a light yellow solid.[6] The reported yield for this process is approximately 98.70%, with a purity of 98.8%.[6]

Biological Activity and Mechanism of Action

The primary application of this compound is as a crucial intermediate in the production of the fungicide thifluzamide.[2][10][11][12] Thifluzamide is an anilide fungicide used to control a range of diseases caused by Rhizoctonia spp. in crops such as rice, potatoes, and maize.[12]

The fungicidal activity of thifluzamide, and by extension the biological relevance of its precursor, is attributed to the inhibition of the succinate dehydrogenase (SDH) enzyme (also known as Complex II) in the mitochondrial respiratory chain of fungi.[1][4][9][13] This inhibition disrupts the tricarboxylic acid (TCA) cycle and electron transport, leading to a halt in cellular energy production (ATP synthesis) and ultimately causing fungal cell death.[4][9]

Signaling Pathway of SDH Inhibition

Caption: Inhibition of succinate dehydrogenase (SDH) by thifluzamide disrupts the fungal mitochondrial electron transport chain.

Experimental Protocol: Succinate Dehydrogenase (SDH) Activity Assay

To evaluate the inhibitory effects of compounds like thifluzamide on SDH activity, a colorimetric assay can be employed. This protocol is a generalized method based on the reduction of an artificial electron acceptor.

Principle: Succinate dehydrogenase catalyzes the oxidation of succinate to fumarate. In this assay, electrons from this reaction are transferred to a chromogenic electron acceptor, such as 2,6-dichloroindophenol (DCIP) or 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride (INT), which changes color upon reduction. The rate of color change is proportional to the SDH activity and can be measured spectrophotometrically.

Materials:

-

Isolated mitochondria or tissue/cell homogenate containing SDH

-

SDH Assay Buffer (e.g., 0.1 M phosphate buffer, pH 7.4)

-

Sodium succinate solution (substrate)

-

DCIP or INT solution (electron acceptor)

-

Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader or spectrophotometer

Procedure:

-

Sample Preparation: Prepare the biological sample (e.g., fungal mitochondrial fraction) in ice-cold SDH Assay Buffer.

-

Reaction Mixture Preparation: In a 96-well plate or cuvette, prepare the following reaction mixtures:

-

Blank: Assay buffer, electron acceptor.

-

Control: Assay buffer, electron acceptor, biological sample, and substrate.

-

Test: Assay buffer, electron acceptor, biological sample, substrate, and the test compound at various concentrations.

-

-

Incubation: Pre-incubate the biological sample with the test compound for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding the substrate (sodium succinate) to all wells except the blank.

-

Measurement: Immediately measure the change in absorbance at the appropriate wavelength (e.g., ~600 nm for DCIP, ~495 nm for reduced INT) in kinetic mode for a set duration (e.g., 10-30 minutes).[3][10]

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each condition. The percentage of inhibition by the test compound is calculated relative to the control reaction rate.

This guide provides foundational knowledge for researchers working with this compound, highlighting its synthesis and critical role as a building block for potent fungicides. The detailed protocols and pathway diagrams serve as practical resources for laboratory applications.

References

- 1. Effects of thifluzamide on soil fungal microbial ecology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C6H4F3NO2S | CID 1486080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]

- 4. Exploring the Efficacy and Application of Thifluzamide as a Modern Fungicide Solution [cnagrochem.com]

- 5. This compound | 117724-63-7 [chemicalbook.com]

- 6. Molecular Mechanisms Associated with the Resistance of Rhizoctonia solani AG-4 Isolates to the Succinate Dehydrogenase Inhibitor Thifluzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Biological response of zebrafish embryos after short-term exposure to thifluzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thifluzamide | C13H6Br2F6N2O2S | CID 86389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. content.abcam.com [content.abcam.com]

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid

For Immediate Release

This technical guide provides a comprehensive overview of the structure elucidation of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, a key intermediate in the synthesis of the fungicide thifluzamide. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed exploration of the analytical techniques and data that confirm the compound's molecular structure.

Compound Identification and Physical Properties

This compound is a white to light yellow crystalline solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₄F₃NO₂S | [2] |

| Molecular Weight | 211.16 g/mol | [2] |

| CAS Number | 117724-63-7 | [3] |

| Melting Point | 173 °C (decomposition) | [4] |

| Solubility | Limited in water; moderately soluble in polar organic solvents such as DMSO, methanol, and acetonitrile. | [1] |

Synthesis and Crystallography: The Definitive Structure

The most common synthetic route to this compound involves the Hantzsch thiazole synthesis. This method typically utilizes ethyl trifluoroacetoacetate and thioacetamide as starting materials, which undergo cyclization followed by hydrolysis of the resulting ester to yield the target carboxylic acid.[5][6]

The unequivocal determination of the compound's molecular structure has been achieved through single-crystal X-ray diffraction.[7] The crystallographic data provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the solid state.

Crystal Data Summary:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.961(1) |

| b (Å) | 15.682(3) |

| c (Å) | 10.632(2) |

| β (°) | 90.35(3) |

| Volume (ų) | 827.1(3) |

| Z | 4 |

Data sourced from a 2009 publication by Liu et al. in Acta Crystallographica Section E.[7]

In the crystal lattice, molecules of this compound are interconnected by intermolecular O—H···N and C—H···O hydrogen bonds, forming chains.[7]

Spectroscopic Characterization (Predicted Data)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum is expected to show two main signals: a singlet for the methyl protons and a broad singlet for the acidic proton of the carboxylic acid group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.7 | Singlet | 3H | -CH₃ |

| >12 | Broad Singlet | 1H | -COOH |

¹³C NMR (Predicted): The carbon NMR spectrum will display distinct signals for each of the six carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~18 | -CH₃ |

| ~122 (q, J ≈ 270 Hz) | -CF₃ |

| ~125 | Thiazole C5 |

| ~150 (q, J ≈ 40 Hz) | Thiazole C4 |

| ~165 | -COOH |

| ~170 | Thiazole C2 |

Note: Predicted NMR data is based on computational models and may differ from experimental values. The trifluoromethyl group will cause splitting of the adjacent carbon signal (C4) into a quartet (q) with a large coupling constant (J).

Infrared (IR) Spectroscopy

The IR spectrum is characterized by absorptions corresponding to the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1550 | Medium | C=N stretch (thiazole ring) |

| 1100-1300 | Strong | C-F stretch (trifluoromethyl group) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry is expected to show a molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the thiazole ring.

| m/z | Interpretation |

| 211 | [M]⁺ (Molecular ion) |

| 166 | [M - COOH]⁺ |

| 69 | [CF₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the techniques used in the structure elucidation of this compound.

Synthesis and Purification

A typical synthesis involves the dropwise addition of a sodium hydroxide solution to a solution of ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate in an appropriate organic solvent at a controlled temperature.[3] After reaction completion, the aqueous phase is acidified with hydrochloric acid to precipitate the carboxylic acid.[3] The solid product is then collected by filtration, washed, and dried under vacuum.[3]

X-ray Crystallography

Single crystals suitable for X-ray diffraction can be grown by slow evaporation from an appropriate solvent. A crystal of suitable size is mounted on a diffractometer. Data is collected at a controlled temperature using Mo Kα radiation.[7] The structure is then solved and refined using specialized software.[7]

NMR Spectroscopy

A sample of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

FT-IR Spectroscopy

The solid sample is analyzed using an FT-IR spectrometer, typically employing the KBr pellet or Attenuated Total Reflectance (ATR) method. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced, and the resulting fragmentation pattern is analyzed.

Workflow and Logical Relationships

The process of structure elucidation follows a logical progression from synthesis to definitive structural confirmation.

References

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. This compound | 117724-63-7 [chemicalbook.com]

- 7. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

starting materials for 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, a key intermediate in the production of various agrochemicals and pharmaceuticals. The document details the necessary starting materials, reaction conditions, and experimental protocols, presenting quantitative data in a clear, comparative format.

Core Synthetic Pathways

The synthesis of this compound predominantly proceeds through a multi-step sequence starting from ethyl 4,4,4-trifluoroacetoacetate. This approach, a variation of the Hantzsch thiazole synthesis, involves the formation of a halogenated intermediate followed by cyclization with a thioamide and subsequent hydrolysis. An alternative final step involves the direct hydrolysis of the corresponding ethyl ester.

A common synthetic approach involves a three-step, one-pot reaction sequence starting with the chlorination of ethyl trifluoroacetoacetate, followed by cyclization with thioacetamide and hydrolysis to yield the final product.[1] This method is advantageous as it avoids the need for vacuum rectification of the chlorinated intermediate and demonstrates high product yields.[1] Variations in the halogenating agent, such as the use of liquid bromine, have also been reported.[2]

The foundational reaction for the formation of the thiazole ring in this context is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.[3][4]

Caption: General Hantzsch Thiazole Synthesis.

Detailed Synthetic Route from Ethyl Trifluoroacetoacetate

The most prevalent synthetic pathway commences with ethyl trifluoroacetoacetate and proceeds through halogenation, cyclization, and hydrolysis.

Caption: Synthetic Workflow.

Quantitative Data Summary

The following table summarizes key quantitative data from various reported synthetic methodologies.

| Starting Material(s) | Key Reagents | Solvent(s) | Reaction Time | Yield | Purity | Reference |

| Ethyl trifluoroacetoacetate | Sulfuryl chloride, Thioacetamide, Sodium hydroxide, Hydrochloric acid | Ethanol | Chlorination: ~3h; Cyclization: 8-12h; Hydrolysis: Not specified | >90% (overall) | >98.5% | [1] |

| Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate | Sodium hydroxide, Hydrochloric acid | Ethyl acetate, Water | 60 minutes | 98.7% | 98.8% | [5] |

| Methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate | Sodium hydroxide, Hydrochloric acid | Ethanol, Water | 1.5 hours | 85% | Not specified | [6] |

| Ethyl trifluoroacetoacetate | Liquid bromine, Thioacetamide | Inert organic solvent | Not specified | High | High | [2] |

Experimental Protocols

Protocol 1: One-Pot Synthesis from Ethyl Trifluoroacetoacetate[1]

-

Chlorination: To a four-hole bottle, add 36.8 g (0.20 mol) of ethyl trifluoroacetoacetate. While stirring, cool the vessel to -12°C. Slowly add 26.0 g (0.193 mol) of sulfuryl chloride dropwise over approximately 3 hours, maintaining the temperature between -12°C and -8°C. After the addition is complete, slowly warm the mixture to 10-15°C. Unreacted ethyl trifluoroacetoacetate is removed by distillation under reduced pressure. The residue is used directly in the next step.

-

Cyclization: The residue from the previous step is refluxed in absolute ethanol with thioacetamide. The molar ratio of thioacetamide to ethyl 2-chloro-4,4,4-trifluoroacetoacetate is maintained between 1.02-1.06 to 1.00. The weight ratio of absolute ethanol to the chlorinated intermediate is between 2.0 and 3.2. The reaction is refluxed for 8 to 12 hours.

-

Hydrolysis: After the cyclization is complete, sodium hydroxide and water (or an aqueous sodium hydroxide solution) are directly added to the reaction mixture, and the mixture is refluxed. After the reaction, ethanol is recovered by distillation. The remaining solution is cooled, diluted with water, and acidified with concentrated hydrochloric acid to a pH of 1. The mixture is aged for 2 hours, and the resulting precipitate is collected by suction filtration. The solid is washed and dried to yield this compound.

Protocol 2: Hydrolysis of Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate[5]

-

Dissolve 115 g (0.102 mol) of ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate in ethyl acetate at room temperature.

-

Slowly add 50 g of a 40% sodium hydroxide solution dropwise, ensuring the reaction temperature remains below 40°C.

-

After the addition is complete, continue stirring for 60 minutes.

-

Separate the organic phase. Slowly add a 10% hydrochloric acid solution to the organic phase to adjust the pH to ≤ 2, which will cause a solid to precipitate.

-

Filter the precipitate and wash the filter cake twice with a 10% hydrochloric acid solution.

-

Dry the solid in a vacuum oven to obtain the final product.

Protocol 3: Hydrolysis of Methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate[6]

-

To a cooled solution of methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate (0.12 mol) in 200 ml of ethanol, add a solution of sodium hydroxide (9.62 g) in 200 ml of water.

-

Heat the solution at 358 K (85°C) for 1.5 hours.

-

Evaporate the ethanol.

-

Dilute the remaining aqueous solution with 200 ml of water and acidify to a pH of 1 with concentrated aqueous hydrochloric acid.

-

Filter the solid material and wash it twice with 100 ml of water and 100 ml of dichloromethane.

-

Dry the product in a vacuum oven.

References

- 1. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]

- 2. CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid - Google Patents [patents.google.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. synarchive.com [synarchive.com]

- 5. This compound | 117724-63-7 [chemicalbook.com]

- 6. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

The Hantzsch Thiazole Synthesis for Trifluoromethyl Compounds: A Mechanistic and Practical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Hantzsch thiazole synthesis, with a specific focus on its application to the synthesis of trifluoromethyl-substituted thiazoles. The inclusion of a trifluoromethyl (CF3) group is a critical strategy in medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Understanding the mechanistic nuances of incorporating this group into the thiazole scaffold is paramount for the rational design and synthesis of novel therapeutic agents.

Core Mechanism of the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a classic and versatile method for the construction of the thiazole ring. The fundamental reaction involves the condensation of an α-haloketone with a thioamide. The general mechanism proceeds through a sequence of nucleophilic substitution, intramolecular cyclization, and dehydration to yield the aromatic thiazole ring.

The established mechanism can be broken down into the following key steps:

-

S-Alkylation: The synthesis initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone. This proceeds via an SN2 reaction, resulting in the formation of an S-alkylated intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the S-alkylated intermediate then acts as a nucleophile, attacking the carbonyl carbon of the former ketone. This intramolecular cyclization step forms a five-membered heterocyclic ring, a hydroxythiazoline intermediate.

-

Dehydration: The final step involves the elimination of a molecule of water from the hydroxythiazoline intermediate. This dehydration step is typically acid-catalyzed and results in the formation of the stable, aromatic thiazole ring.

The Influence of the Trifluoromethyl Group on the Hantzsch Synthesis

The introduction of a trifluoromethyl group to either the α-haloketone or the thioamide starting material is expected to significantly influence the reaction mechanism due to its strong electron-withdrawing nature.

Scenario 1: Trifluoromethyl Group on the α-Haloketone (e.g., 3-bromo-1,1,1-trifluoroacetone)

-

Increased Electrophilicity of the Carbonyl Carbon: The CF3 group will strongly withdraw electron density from the adjacent carbonyl carbon, making it more electrophilic. This is expected to accelerate the intramolecular cyclization step.

-

Activation of the α-Carbon: The electron-withdrawing effect of the CF3 group will also be felt at the α-carbon bearing the halogen, potentially influencing the rate of the initial S-alkylation step.

-

Stability of Intermediates: The stability of the intermediates may be altered. For instance, the hydroxythiazoline intermediate will have an electron-deficient carbon atom adjacent to the CF3 group.

Scenario 2: Trifluoromethyl Group on the Thioamide (e.g., Trifluoromethylthioacetamide)

-

Decreased Nucleophilicity of Sulfur: The electron-withdrawing CF3 group will reduce the electron density on the thioamide functional group, thereby decreasing the nucleophilicity of the sulfur atom. This is likely to slow down the initial S-alkylation step.

-

Increased Acidity of the N-H Protons: The N-H protons of the thioamide will be more acidic, which could influence the reaction under different pH conditions.

In both scenarios, the strong electron-withdrawing properties of the trifluoromethyl group are anticipated to have a pronounced effect on the reaction kinetics and potentially the stability of the intermediates.

Quantitative Data

| α-Haloketone | Thioamide/Thiourea | Solvent | Temperature | Time | Yield (%) | Reference |

| 2-Bromoacetophenone | Thiourea | Methanol | Reflux | 30 min | 99 | [1] |

| 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone | Thiourea | Ethanol | Reflux | 1-3 h | N/A | [2] |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Ethanol/Water | 65 °C | 1.5 h | 88 | [3] |

| 2-Bromo-4-fluoroacetophenone | Substituted Thiosemicarbazones | Ethanol | Reflux | 4-5 h | 61-80 | [4] |

Note: N/A indicates that a specific yield was not provided in the cited document, but the protocol is described as effective.

Experimental Protocols

The following is a general experimental protocol for the synthesis of a 4-(trifluoromethyl)-2-aminothiazole. This protocol is adapted from established Hantzsch synthesis procedures.[1][2]

Materials:

-

3-Bromo-1,1,1-trifluoroacetone (1.0 eq.)

-

Thiourea (1.1-1.5 eq.)

-

Absolute Ethanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromo-1,1,1-trifluoroacetone in absolute ethanol.

-

Add thiourea to the solution.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed during the reaction and to precipitate the product.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold deionized water to remove any inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry.

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz, illustrate the core Hantzsch thiazole synthesis mechanism, the postulated influence of a trifluoromethyl group, and a typical experimental workflow.

References

- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, a key intermediate in the synthesis of various agrochemicals and pharmaceutically active molecules. Understanding the solubility of this compound is crucial for its application in synthetic chemistry, particularly for reaction optimization, purification, and formulation development.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its chemical structure, featuring a carboxylic acid group, a methyl group, and a highly electronegative trifluoromethyl group attached to a thiazole ring, dictates its solubility behavior. The presence of the polar carboxylic acid and the nitrogen and sulfur heteroatoms in the thiazole ring allows for interactions with polar solvents. Conversely, the trifluoromethyl group can influence its solubility in nonpolar environments.

Data Presentation: Solubility Data

Quantitative solubility data for this compound in organic solvents is not extensively reported in publicly available literature. However, qualitative assessments consistently describe its solubility profile. The compound exhibits limited solubility in water and is generally soluble to moderately soluble in a range of polar organic solvents.

| Solvent | Quantitative Solubility | Qualitative Solubility Description |

| Water | 32 g/L (at 25 °C)[1] | Slightly to limitedly soluble[1][2] |

| Methanol | Data not available | Soluble[1][3] |

| Ethanol | Data not available | Soluble[2] |

| Acetonitrile | Data not available | Moderately soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Data not available | Moderately soluble[1][2] |

| Chloroform | Data not available | Soluble[2] |

Experimental Protocols: Determination of Equilibrium Solubility

The following is a general experimental protocol for determining the equilibrium solubility of this compound in an organic solvent. This method is based on the shake-flask method, a standard technique for solubility measurement.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with the mobile phase used for HPLC analysis to a concentration within the calibrated range of the instrument.

-

Inject the diluted sample into the HPLC system.

-

Quantify the concentration of this compound in the sample by comparing the peak area to a pre-established calibration curve.

-

-

Data Calculation:

-

Calculate the solubility of the compound in the selected solvent at the specified temperature, typically expressed in g/L or mg/mL.

-

Mandatory Visualization

The following diagram illustrates the synthetic pathway of the fungicide Thifluzamide, where this compound serves as a key intermediate.

Caption: Synthetic pathway of Thifluzamide.

This guide summarizes the available solubility information for this compound and provides a framework for its experimental determination. The provided synthetic context highlights the compound's significance in the development of agrochemicals. Further quantitative studies are encouraged to build a more comprehensive solubility profile in various organic solvents, which would be invaluable for process optimization and formulation design.

References

Spectroscopic and Structural Characterization of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of experimentally derived spectra in public databases, this guide presents predicted spectroscopic data based on the compound's structure, alongside detailed experimental protocols for acquiring such data.

Compound Overview

Chemical Structure:

Molecular Formula: C₆H₄F₃NO₂S

Molecular Weight: 211.16 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopic interpretation for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | Singlet (broad) | 1H | -COOH |

| ~2.7 | Singlet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | -COOH |

| ~158 | C=N (thiazole ring) |

| ~145 (quartet, J ≈ 35-40 Hz) | C-CF₃ (thiazole ring) |

| ~120 (quartet, J ≈ 270-280 Hz) | -CF₃ |

| ~118 | C-COOH (thiazole ring) |

| ~20 | -CH₃ |

Table 3: Predicted ¹⁹F NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 | Singlet | -CF₃ |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic Acid)[3][4][5] |

| ~1700 | Strong | C=O stretch (Carboxylic Acid)[3][4][5] |

| ~1600 | Medium | C=N stretch (Thiazole ring) |

| ~1420 | Medium | C-N stretch (Thiazole ring) |

| 1300 - 1100 | Strong | C-F stretch (Trifluoromethyl group) |

| ~1250 | Medium | C-O stretch (Carboxylic Acid)[3] |

| ~950 | Medium, Broad | O-H bend (Carboxylic Acid)[3] |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 211 | High | [M]⁺ (Molecular Ion) |

| 194 | Medium | [M - OH]⁺ |

| 166 | Medium | [M - COOH]⁺ |

| 69 | High | [CF₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

-

¹⁹F NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -40 to -80 ppm.

-

Number of Scans: 128.

-

Relaxation Delay: 1-2 seconds.

-

-

Data Processing: Fourier transformation of the free induction decay (FID) is performed with appropriate phasing and baseline correction. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The solid sample is analyzed using an Attenuated Total Reflectance (ATR) accessory. A small amount of the powdered sample is placed directly on the ATR crystal.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

-

Sample Introduction: The sample is introduced via a direct insertion probe or a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

-

Ionization:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

-

Mass Analysis:

-

Mass Range: m/z 40-400.

-

Scan Rate: 1 scan/second.

-

-

Data Processing: The mass spectrum is recorded, and the mass-to-charge ratios (m/z) of the detected ions and their relative abundances are determined.

Visualization of Methodologies

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic characterization of the target compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: A known synthesis pathway for this compound.[2]

References

Trifluoromethyl-Containing Thiazole Derivatives: A Technical Guide to Their Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the burgeoning field of trifluoromethyl-containing thiazole derivatives, highlighting their significant potential across various scientific domains. The unique physicochemical properties imparted by the trifluoromethyl group, such as high electronegativity, metabolic stability, and lipophilicity, make these thiazole derivatives highly attractive candidates for the development of novel pharmaceuticals and agrochemicals. This document details their applications, supported by quantitative data, experimental protocols, and visual representations of key biological pathways and experimental workflows.

Core Applications

Trifluoromethyl-containing thiazole derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising scaffolds in several key areas:

-

Medicinal Chemistry: These compounds have shown significant potential as anticancer, antifungal, and antibacterial agents. The trifluoromethyl group can enhance the binding affinity of these molecules to biological targets and improve their pharmacokinetic profiles.

-

Agrochemicals: The potent insecticidal and herbicidal activities of certain trifluoromethyl-containing thiazole derivatives make them valuable leads in the development of new crop protection agents.

-

Materials Science: While less explored, the unique electronic properties of these compounds suggest potential applications in the development of novel organic materials.

Quantitative Data Summary

The following tables summarize the biological activity of selected trifluoromethyl-containing thiazole derivatives.

Table 1: Anticancer Activity of Trifluoromethyl-Thiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | A549 (Lung Carcinoma) | 12.0 ± 1.73 | [1] |

| C6 (Glioma) | 3.83 ± 0.76 | [1] | |

| Compound 2 | MCF-7 (Breast) | 0.48 ± 0.03 | [2] |

| A549 (Lung Carcinoma) | 0.97 ± 0.13 | [2] | |

| Compound 3b | Leukemia HL-60(TB) | GI50 < 0.01 | [3] |

| Compound 3e | Leukemia HL-60(TB) | GI50 < 0.01 | [3] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. GI50: The concentration of drug that inhibits cell growth by 50%.

Table 2: Antifungal Activity of Trifluoromethyl-Thiazole Derivatives

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| Thiazole Derivative A | Candida albicans | 0.008–7.81 | [4] |

| Thiazole Derivative B | Aspergillus fumigatus | Potent activity | [5] |

| ER-30346 | Various pathogenic fungi | Potent in vitro activity | [6] |

MIC: Minimum Inhibitory Concentration, the lowest concentration of a chemical which prevents visible growth of a bacterium or fungus.

Key Mechanisms of Action

Several mechanisms of action have been elucidated for the biological activities of trifluoromethyl-containing thiazole derivatives.

Anticancer Activity

PI3K/Akt/mTOR Pathway Inhibition: A significant number of thiazole derivatives exert their anticancer effects by inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[1][3][7][8] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][3] By inhibiting key kinases in this pathway, such as PI3K and mTOR, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[3]

Tubulin Polymerization Inhibition: Another important anticancer mechanism is the inhibition of tubulin polymerization.[2] Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these derivatives can arrest the cell cycle in the G2/M phase and induce apoptosis.[2]

Antifungal Activity

Ergosterol Biosynthesis Inhibition: Similar to azole antifungals, some trifluoromethyl-containing thiazole derivatives inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5][9] This leads to disruption of membrane integrity and ultimately fungal cell death.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Synthesis of Trifluoromethyl-Containing Thiazole Derivatives (General Hantzsch Synthesis)

This protocol describes a general method for the synthesis of 2-amino-4-(trifluoromethyl)thiazole derivatives.

Materials:

-

A substituted thiourea

-

An α-haloketone (e.g., 3-bromo-1,1,1-trifluoroacetone)

-

Ethanol

-

Reflux apparatus

-

Thin Layer Chromatography (TLC) plates

-

Silica gel for column chromatography

Procedure:

-

Dissolve the substituted thiourea (1 equivalent) in ethanol in a round-bottom flask.

-

Add the α-haloketone (1 equivalent) to the solution.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion of the reaction, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).

-

Characterize the purified product by NMR, IR, and mass spectrometry.

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Trifluoromethyl-containing thiazole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.

Experimental and Drug Discovery Workflow

The development of novel trifluoromethyl-containing thiazole derivatives as therapeutic agents typically follows a structured workflow.

References

- 1. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Thiazoyl Guanidine Derivatives as Novel Antifungal Agents Inhibiting Ergosterol Biosynthesis for Treatment of Invasive Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]

An In-depth Technical Guide on the Biological Activity of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. While direct quantitative data on the fungicidal activity of this specific carboxylic acid is not extensively available in public literature, its primary and critical role is as a key intermediate in the synthesis of the potent thiazole amide fungicide, thifluzamide.[1][2] Therefore, this guide will focus on the well-documented biological activity of thifluzamide, providing context for the significance of its precursor. The guide will detail the mechanism of action, present quantitative efficacy data, outline relevant experimental protocols, and visualize the key biochemical pathways involved.

Introduction

This compound is a heterocyclic compound featuring a thiazole ring, a structural motif known for a wide range of biological activities.[3] Its primary significance in the field of agrochemicals lies in its function as the direct precursor to thifluzamide, a broad-spectrum fungicide. Thifluzamide is recognized for its high efficacy against a variety of fungal pathogens, particularly those from the Basidiomycetes class.

Mechanism of Action: Succinate Dehydrogenase Inhibition

The biological activity of thifluzamide, and by extension the relevance of its carboxylic acid precursor, is centered on the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain.[4][5][6]

Succinate dehydrogenase is a key enzyme that links the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[7][8] It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers the resulting electrons to ubiquinone (Coenzyme Q), which is then reduced to ubiquinol.[9] This process is vital for cellular respiration and the production of ATP.[10]

Thifluzamide acts as a Succinate Dehydrogenase Inhibitor (SDHI). It binds to the ubiquinone-binding site (Qp site) of the SDH complex, effectively blocking the transfer of electrons.[9] This disruption of the electron transport chain leads to a cessation of ATP synthesis, ultimately resulting in the death of the fungal cell.[10]

Signaling Pathway Diagram

Caption: Mechanism of action of Thifluzamide as a Succinate Dehydrogenase Inhibitor.

Quantitative Data: Fungicidal Efficacy of Thifluzamide

The following tables summarize the in vitro efficacy of thifluzamide, the direct derivative of this compound, against the significant plant pathogen Rhizoctonia solani, the causative agent of rice sheath blight.

| Fungicide | Pathogen | Average EC₅₀ (µg/mL) | Reference |

| Thifluzamide | Rhizoctonia solani | 0.058 ± 0.012 | [4][5] |

| Thifluzamide | Rhizoctonia solani | 0.0659 | [11] |

| Thifluzamide | Rhizoctonia solani (from corn) | 0.086 ± 0.004 | [12] |

EC₅₀ (Half-maximal Effective Concentration): The concentration of a fungicide that causes a 50% reduction in the growth of a fungal pathogen.

Experimental Protocols

In Vitro Antifungal Activity Assay (Mycelial Growth Rate Method)

This protocol is a standard method for determining the EC₅₀ value of a fungicide against a mycelial-growing fungus like Rhizoctonia solani.[13][14]

Objective: To determine the concentration of a test compound required to inhibit 50% of the mycelial growth of a target fungus.

Materials:

-

Pure culture of Rhizoctonia solani.

-

Potato Dextrose Agar (PDA) medium.

-

Test compound (e.g., thifluzamide) dissolved in a suitable solvent (e.g., acetone).

-

Sterile petri plates (90 mm).

-

Sterile cork borer (5 mm diameter).

-

Incubator set at 27 ± 2 °C.

Procedure:

-

Preparation of Poisoned Media:

-

Prepare a stock solution of the test compound.

-

Autoclave the PDA medium and allow it to cool to approximately 50-60 °C.

-

Add appropriate volumes of the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL). A control medium should be prepared with the solvent alone.

-

Pour approximately 15-20 mL of the amended and control PDA into sterile petri plates and allow them to solidify.

-

-

Inoculation:

-

From the margin of an actively growing culture of R. solani, cut 5 mm mycelial discs using a sterile cork borer.

-

Aseptically place one mycelial disc in the center of each petri plate (both poisoned and control).

-

-

Incubation:

-

Incubate the plates at 27 ± 2 °C for 48-72 hours, or until the mycelial growth in the control plates has reached the edge of the plate.

-

-

Data Collection and Analysis:

-

Measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

-

Inhibition (%) = [(dc - dt) / dc] * 100

-

Where dc is the average diameter of the colony in the control plate, and dt is the average diameter of the colony in the treated plate.

-

-

The EC₅₀ value is determined by probit analysis of the inhibition percentages against the logarithm of the compound concentrations.

-

Experimental Workflow Diagram

Caption: Workflow for in vitro antifungal activity assay.

Succinate Dehydrogenase (SDH) Activity Assay

This protocol describes a general method for measuring SDH activity, which can be adapted to assess the inhibitory effects of compounds.[15][16][17]

Objective: To measure the enzymatic activity of SDH and assess the inhibitory potential of a test compound.

Principle: The activity of SDH is determined by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride), which changes color upon reduction.[17] The rate of color change is proportional to the SDH activity.

Materials:

-

Mitochondrial fraction isolated from a suitable source (e.g., fungal cells, rat liver).

-

Assay buffer (e.g., phosphate buffer, pH 7.4).

-

Substrate: Sodium succinate.

-

Electron acceptor: DCPIP or INT.

-

Test inhibitor (e.g., thifluzamide).

-

Spectrophotometer or microplate reader.

Procedure:

-

Sample Preparation:

-

Isolate mitochondria from the target organism following standard procedures.

-

Determine the protein concentration of the mitochondrial suspension.

-

-

Assay Reaction:

-

In a microplate well or cuvette, add the assay buffer, the electron acceptor (DCPIP), and the mitochondrial sample.

-

For inhibitor studies, pre-incubate the mitochondrial sample with various concentrations of the test compound for a defined period.

-

To initiate the reaction, add the substrate (sodium succinate).

-

-

Measurement:

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the specific activity of SDH (units per mg of protein).

-

For inhibition studies, calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Conclusion

This compound is a pivotal molecule in the synthesis of the highly effective fungicide thifluzamide. The biological activity of thifluzamide is characterized by its potent inhibition of succinate dehydrogenase (Complex II) in the fungal mitochondrial respiratory chain. This mode of action provides broad-spectrum control of various plant pathogenic fungi, particularly Rhizoctonia solani. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical resource for researchers and professionals in the fields of mycology, agrochemical development, and drug discovery. Further research could explore the potential for direct biological activity of the carboxylic acid and its derivatives, as well as the development of novel SDHIs based on this chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Thifluzamide | C13H6Br2F6N2O2S | CID 86389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, Antifungal and Antitumor Activity of Novel (Z)-5-Hetarylmethylidene-1,3-thiazol-4-ones and (Z)-5-Ethylidene-1,3-thiazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Baseline sensitivity and efficacy of thifluzamide in Rhizoctonia solani | Semantic Scholar [semanticscholar.org]

- 6. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lsa.umich.edu [lsa.umich.edu]

- 8. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. peptechbio.com [peptechbio.com]

- 11. Resistance risk assessment of Rhizoctonia solani to four fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biochemjournal.com [biochemjournal.com]

- 14. thepharmajournal.com [thepharmajournal.com]

- 15. content.abcam.com [content.abcam.com]

- 16. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hbmahesh.weebly.com [hbmahesh.weebly.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, notably as a precursor for the fungicide thifluzamide.[1][2][3] Its structural motif containing a trifluoromethyl group and a thiazole ring makes it a valuable building block in medicinal chemistry.[4] This document provides a detailed experimental protocol for the synthesis of this compound via the hydrolysis of its corresponding ethyl ester.

Overall Reaction Scheme:

The synthesis involves the hydrolysis of ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate using a base, followed by acidification to yield the desired carboxylic acid.